4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole
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Overview
Description
4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is a complex heterocyclic compound that combines the structural features of imidazo[1,2-a]pyridine and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole typically involves multistep reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyridine with arylglyoxals and Meldrum’s acid to form the imidazo[1,2-a]pyridine core . The nitro group is introduced via nitration reactions, and the thiazole ring is formed through cyclization reactions involving appropriate thioamide precursors .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization and chromatography are also crucial in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects . The compound may also inhibit specific enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Thiazole derivatives: Compounds containing the thiazole ring are known for their diverse biological activities.
Uniqueness
4-(2,7-Dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-2-hydrazinylthiazole is unique due to the combination of the imidazo[1,2-a]pyridine and thiazole moieties, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in scientific research and industry .
Properties
Molecular Formula |
C12H12N6O2S |
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Molecular Weight |
304.33 g/mol |
IUPAC Name |
[4-(2,7-dimethyl-6-nitroimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]hydrazine |
InChI |
InChI=1S/C12H12N6O2S/c1-6-3-10-14-7(2)11(8-5-21-12(15-8)16-13)17(10)4-9(6)18(19)20/h3-5H,13H2,1-2H3,(H,15,16) |
InChI Key |
UIRDIUMKZRVENE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=C(N2C=C1[N+](=O)[O-])C3=CSC(=N3)NN)C |
Origin of Product |
United States |
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